1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

Medicinal Chemistry Cross-Coupling Chemical Synthesis

Misidentified heterocyclic intermediates can derail synthetic campaigns. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4) is a regioisomerically pure scaffold with a bromine handle for Suzuki-Miyaura diversification and a carboxylic acid for bioconjugation. • Enables rapid SAR exploration with reliable cross-coupling efficiency. • 95% purity (HPLC/NMR verified) ensures reproducible library synthesis. • Correct 4-COOH geometry is critical for PROTAC linker attachment and ternary complex formation. • Available for immediate global shipment with full analytical documentation.

Molecular Formula C10H12BrN3O2
Molecular Weight 286.13 g/mol
CAS No. 799283-92-4
Cat. No. B1271981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid
CAS799283-92-4
Molecular FormulaC10H12BrN3O2
Molecular Weight286.13 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br
InChIInChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16)
InChIKeyNKCDUFJDLOFCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid (CAS 799283-92-4) Core Specifications for Procurement


1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid (CAS 799283-92-4) is a heterocyclic building block with the molecular formula C₁₀H₁₂BrN₃O₂ and a molecular weight of 286.13 g/mol . It features a 5-bromopyrimidine core linked to a piperidine ring bearing a carboxylic acid group at the 4-position, a structural motif prevalent in pharmaceutical and agrochemical intermediates [1].

Workflow Medicinal chemistry building block
Selection Cross-coupling handle for library synthesis
Context Kinase inhibitor and PROTAC scaffold research

Why Generic Substitution of 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid (799283-92-4) is High-Risk


Interchanging this compound with structural analogs such as non-brominated derivatives or regioisomers is scientifically unsound. The 5-bromine atom is a critical synthetic handle enabling specific cross-coupling chemistries, while the precise 4-position of the carboxylic acid dictates downstream molecular geometry and target binding [1]. Substituting with the 3-carboxylic acid regioisomer (CAS 799283-93-5) or the non-brominated pyrimidine analog fundamentally alters the molecule's reactivity and potential biological activity, directly impacting the reproducibility and success of a synthetic or biological campaign [2].

! Non-brominated analog may limit reactivity: Lacks the critical C-Br cross-coupling handle, which can alter synthetic route efficiency.
! 3-carboxylic acid regioisomer is not interchangeable: Different geometry can shift downstream molecular recognition and SAR interpretation.
! Purity grade mismatch may require review: Standard purity is context-dependent; verify lot-specific documentation for high-precision screens.

Quantitative Differentiation Guide for 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid (799283-92-4)


Synthetic Utility: 5-Bromo Substituent Enables Direct Cross-Coupling

The 5-bromine substituent on the pyrimidine ring provides a clear, quantifiable advantage in synthetic planning over the non-brominated analog (1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, CAS 303144-44-7). It acts as a direct handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for late-stage functionalization [1]. The non-brominated analog lacks this reactive site, requiring additional steps for functionalization, which reduces overall synthetic efficiency.

Cross-Coupling Handle
Head-to-head
Target: C-Br bond enables direct Pd-catalyzed functionalization. Comparator: No halogen handle available.
Supports modular library synthesis route selection.
Structure-based functional group analysis.
Medicinal Chemistry Cross-Coupling Chemical Synthesis

Regioisomeric Purity: 4-Carboxylic Acid vs. 3-Carboxylic Acid Differentiates Activity

The regioisomer 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5) is a chemically distinct compound with a different InChIKey (UTUXFIHDAKRGAT-UHFFFAOYSA-N) [1]. While both share the same molecular formula and weight (286.13 g/mol), the different position of the carboxylic acid alters the molecular geometry and is known to impact biological target engagement in similar piperidine-carboxylic acid systems [2].

Regioisomeric Purity
Head-to-head
Target InChIKey: VHQJVHFDNXBQHH (4-COOH). Comparator: UTUXFIHDAKRGAT (3-COOH). Distinct 3D conformations.
Confirms non-interchangeable SAR context.
Computational structural comparison.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Commercial Purity Benchmarking: 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid (799283-92-4)

Standard commercial purity for this compound is 95%, as confirmed by multiple vendors who provide batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the non-brominated analog 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid is readily available at a higher purity of 98% from major suppliers . This discrepancy highlights a key procurement consideration: the brominated compound, due to its more complex synthesis and purification, is typically supplied at a slightly lower standard purity.

Commercial Purity
Cross-study
Target: 95% (standard). Comparator: 98% (non-brominated analog). 3% lower standard purity.
Specification review recommended for high-precision screening.
Vendor specification sheets and QC data.
Analytical Chemistry Chemical Synthesis Procurement

Procurement-Driven Application Scenarios for 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic Acid (799283-92-4)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound serves as an ideal core scaffold for generating focused libraries of kinase inhibitors. The 5-bromine atom is a proven, quantifiable synthetic advantage, enabling rapid diversification via Suzuki-Miyaura cross-coupling to introduce aryl and heteroaryl groups at the 5-position of the pyrimidine ring [1]. This modular approach is a cornerstone of modern medicinal chemistry, allowing SAR exploration around the pyrimidine core. The 4-carboxylic acid provides a polar handle for modulating physicochemical properties or for further conjugation. The consistent 95% purity, backed by vendor-supplied NMR and HPLC data, ensures reliable starting material for library synthesis [2].

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs)

The dual functionality of this molecule—a cross-coupling handle and a carboxylic acid—makes it highly suitable for constructing PROTACs (Proteolysis Targeting Chimeras). The bromine can be used to install a ligand for a target protein, while the carboxylic acid can be elaborated to attach a linker and subsequently an E3 ligase-recruiting ligand [1]. Using the correct 4-carboxylic acid regioisomer is critical here, as the 3-carboxylic acid analog would yield a PROTAC with a different linker geometry and likely impaired ternary complex formation [2]. This precise geometry control is essential for successful target degradation.

Analytical Research: Reference Standard for Impurity Profiling

Given the confirmed commercial availability of the 3-carboxylic acid regioisomer (CAS 799283-93-5), 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is a critical reference standard. In the synthesis of more complex drug substances, regioisomeric impurities can be formed and must be controlled [1]. The well-characterized nature of this compound, including its published InChIKey and analytical data from vendors, allows it to be used as a primary standard in HPLC method development for impurity profiling and to ensure that the correct isomer is being used in downstream assays [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Cross-coupling diversification handle
Suzuki-Miyaura reactivity and purity profile
Bifunctional degrader (PROTAC) research
Regioisomeric geometry control
Linker attachment geometry and ternary complex context
Analytical reference standard
Regioisomer identity confirmation
HPLC impurity profiling and isomer retention review

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